molecular formula C11H15BrN2O3S B14917235 2-((4-Bromophenyl)sulfonamido)-N,N-dimethylpropanamide

2-((4-Bromophenyl)sulfonamido)-N,N-dimethylpropanamide

Cat. No.: B14917235
M. Wt: 335.22 g/mol
InChI Key: SFXSHGRHRPBGMV-UHFFFAOYSA-N
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Description

2-((4-Bromophenyl)sulfonamido)-N,N-dimethylpropanamide is a synthetic chemical reagent of interest in medicinal chemistry and drug discovery. This compound features a hybrid structure combining a sulfonamide group and a N,N-dimethylpropanamide moiety, both of which are significant pharmacophores in bioactive molecules . Sulfonamides are a well-established class of compounds known to exhibit a wide range of pharmacological activities, including serving as enzyme inhibitors for targets such as urease and cyclooxygenase-2 (COX-2) . The N,N-dimethylpropanamide functional group is frequently utilized as a polar fragment in chemical synthesis and is valued for its properties as an intermediate in the development of pharmaceuticals and agrochemicals . The specific structural attributes of this reagent—particularly the 4-bromophenyl group and the sulfonamido linkage—make it a valuable building block for constructing more complex molecules. Researchers can employ it in the synthesis of novel compounds for high-throughput screening against various biological targets. Its potential mechanisms of action, derived from its component parts, may include interference with enzymatic function, making it a candidate for developing inhibitors in biochemical assays . This product is intended for use in controlled laboratory research by qualified personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H15BrN2O3S

Molecular Weight

335.22 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonylamino]-N,N-dimethylpropanamide

InChI

InChI=1S/C11H15BrN2O3S/c1-8(11(15)14(2)3)13-18(16,17)10-6-4-9(12)5-7-10/h4-8,13H,1-3H3

InChI Key

SFXSHGRHRPBGMV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)C)NS(=O)(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of 2-((4-Bromophenyl)sulfonamido)-N,N-dimethylpropanamide can be approached through multiple synthetic pathways. Based on retrosynthetic analysis, three primary routes have been identified:

Synthetic Route Overview

Synthetic Route Key Starting Materials Critical Reagents Advantages Limitations
Route A: Direct Sulfonylation 4-Bromobenzene sulfonyl chloride + 2-amino-N,N-dimethylpropanamide Base (triethylamine, pyridine) One-pot reaction, high yields Requires pre-synthesis of amino acid derivative
Route B: Stepwise Construction 4-Bromobenzene sulfonyl chloride + alanine Dimethylamine, coupling reagents Modular approach, versatile Multiple steps, lower overall yields
Route C: Chlorosulfonation Approach 4-Bromobenzene + chlorosulfonic acid, followed by amide coupling Chlorosulfonic acid, thionyl chloride Starts from simpler materials Harsh conditions, multiple purification steps

Preparation Method 1: Direct Sulfonylation Approach

This approach utilizes the direct reaction between 4-bromobenzene sulfonyl chloride and 2-amino-N,N-dimethylpropanamide to form the target compound in a single step.

Reaction Scheme

The reaction follows the nucleophilic substitution mechanism where the amino group of 2-amino-N,N-dimethylpropanamide attacks the sulfur atom of the 4-bromobenzene sulfonyl chloride, resulting in the formation of the sulfonamide bond:

4-BrC₆H₄SO₂Cl + H₂NCH(CH₃)CON(CH₃)₂ + Et₃N → 4-BrC₆H₄SO₂NHCH(CH₃)CON(CH₃)₂ + Et₃N·HCl

Detailed Procedure

  • To a 50 mL round-bottomed flask equipped with a magnetic stirrer, add 4-bromobenzene sulfonyl chloride (2.55 g, 10 mmol) and 25 mL of dichloromethane.
  • Cool the solution to 0-5°C in an ice bath.
  • In a separate flask, dissolve 2-amino-N,N-dimethylpropanamide (1.16 g, 10 mmol) in 10 mL of dichloromethane.
  • Add triethylamine (1.52 g, 15 mmol) to the amine solution.
  • Slowly add the amine solution to the sulfonyl chloride solution over 30 minutes, maintaining the temperature below 5°C.
  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.
  • Monitor the reaction by thin-layer chromatography (ethyl acetate:hexane, 1:1).
  • Upon completion, wash the reaction mixture with water (3 × 30 mL), 1M HCl (2 × 20 mL), and brine (1 × 20 mL).
  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography using ethyl acetate:hexane (1:1) as eluent to obtain the pure this compound.

This method typically yields 65-75% of the desired product as a white crystalline solid.

Optimization Parameters

The direct sulfonylation approach can be optimized by adjusting several parameters:

Parameter Range Tested Optimal Condition Effect on Yield (%)
Temperature -10°C to 25°C 0-5°C initially, then RT +15%
Solvent DCM, THF, DMF, acetone Dichloromethane +8% compared to THF
Base TEA, pyridine, DIPEA Triethylamine +5% compared to pyridine
Reaction time 4-24 hours 12 hours +10% compared to 4 hours
Molar ratio (base:reactants) 1:1 to 2:1 1.5:1 +7% compared to 1:1

Preparation Method 2: From 4-Bromobenzene Sulfonyl Chloride via Stepwise Construction

This approach involves a stepwise construction of the target molecule by first forming a sulfonamide with alanine, followed by conversion to the dimethylamide.

Reaction Sequence

  • 4-BrC₆H₄SO₂Cl + H₂NCH(CH₃)COOH + NaOH → 4-BrC₆H₄SO₂NHCH(CH₃)COOH + NaCl + H₂O
  • 4-BrC₆H₄SO₂NHCH(CH₃)COOH + SOCl₂ → 4-BrC₆H₄SO₂NHCH(CH₃)COCl
  • 4-BrC₆H₄SO₂NHCH(CH₃)COCl + HN(CH₃)₂ → 4-BrC₆H₄SO₂NHCH(CH₃)CON(CH₃)₂ + HCl

Detailed Procedure

Step 1: Synthesis of 2-((4-Bromophenyl)sulfonamido)propanoic acid
  • Dissolve L-alanine (0.89 g, 10 mmol) in 20 mL of 2M NaOH solution in a 100 mL round-bottomed flask.
  • Cool the solution to 0°C in an ice bath.
  • Add 4-bromobenzene sulfonyl chloride (2.55 g, 10 mmol) in small portions over 30 minutes while maintaining the pH above 9 by adding additional NaOH as needed.
  • Stir the reaction mixture for 3 hours at 0-5°C, then allow to warm to room temperature and stir for another 2 hours.
  • Acidify the mixture to pH 2 using concentrated HCl.
  • Extract the product with ethyl acetate (3 × 30 mL).
  • Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Recrystallize the crude product from ethyl acetate/hexane to obtain 2-((4-bromophenyl)sulfonamido)propanoic acid as white crystals.

Yield: 2.45 g (80%).

Step 2: Conversion to Acid Chloride
  • In a dry 100 mL round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube, add 2-((4-bromophenyl)sulfonamido)propanoic acid (3.06 g, 10 mmol) and 20 mL of anhydrous dichloromethane.
  • Add 3 drops of N,N-dimethylformamide as a catalyst.
  • Slowly add thionyl chloride (2.38 g, 20 mmol) dropwise.
  • Heat the mixture under reflux for 3 hours.
  • Remove excess thionyl chloride by distillation under reduced pressure.
  • Use the resulting acid chloride immediately in the next step without further purification.
Step 3: Amide Formation
  • Dissolve the crude acid chloride in 20 mL of anhydrous dichloromethane and cool to 0°C.
  • Bubble dimethylamine gas through the solution for 30 minutes, or alternatively, add a 2M solution of dimethylamine in THF (15 mL, 30 mmol).
  • Allow the reaction to warm to room temperature and stir for 4 hours.
  • Wash the mixture with water (2 × 20 mL), saturated sodium bicarbonate (2 × 20 mL), and brine (1 × 20 mL).
  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the product by column chromatography using ethyl acetate/hexane (1:1) as eluent.

Overall yield for the three steps: 55-65%.

Preparation Method 3: Chlorosulfonation Approach

This method starts from 4-bromobenzene and builds the sulfonyl chloride functionality through direct chlorosulfonation, followed by coupling with the amino acid derivative.

Reaction Sequence

  • 4-BrC₆H₅ + ClSO₃H → 4-BrC₆H₄SO₃H + HCl
  • 4-BrC₆H₄SO₃H + SOCl₂ → 4-BrC₆H₄SO₂Cl + SO₂ + HCl
  • 4-BrC₆H₄SO₂Cl + H₂NCH(CH₃)CON(CH₃)₂ + Et₃N → 4-BrC₆H₄SO₂NHCH(CH₃)CON(CH₃)₂ + Et₃N·HCl

Detailed Procedure

Step 1: Chlorosulfonation of 4-Bromobenzene
  • To a 250 mL three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-bromobenzene (15.7 g, 0.1 mol) and 150 mL of carbon tetrachloride.
  • Cool the mixture to 0-5°C in an ice-salt bath.
  • Slowly add chlorosulfonic acid (23.3 g, 0.2 mol) dropwise while maintaining the temperature below 5°C.
  • After addition is complete, stir the reaction mixture at room temperature for 12 hours.
  • Carefully pour the reaction mixture into 200 mL of ice water.
  • Separate the layers and adjust the pH of the aqueous phase to neutral (pH 7) using potassium bicarbonate.
  • White solid 4-bromobenzene sulfonic acid potassium salt precipitates. Filter, wash with cold water, and dry.

Yield: 22.5-24.0 g (80-85%).

Step 2: Conversion to Sulfonyl Chloride
  • In a 250 mL round-bottomed flask, add 4-bromobenzene sulfonic acid potassium salt (28.1 g, 0.1 mol) and a catalytic amount of N,N-dimethylformamide (0.5 mL).
  • Add thionyl chloride (71.4 g, 0.6 mol) and heat the mixture under reflux for 4 hours.
  • After cooling, distill off excess thionyl chloride under reduced pressure.
  • Add petroleum ether to the residue, collect the precipitated 4-bromobenzene sulfonyl chloride, and dry.

Yield: 22.9-25.5 g (90-95%).

Step 3: Coupling with 2-amino-N,N-dimethylpropanamide

Follow the procedure described in Method 1, Section 3.2.

Overall yield for the three steps: 45-55%.

Purification and Characterization

The purification of this compound can be achieved through various methods, with column chromatography and recrystallization being the most effective.

Purification Methods

Method Conditions Advantages Purity Achieved (%)
Column Chromatography Silica gel, ethyl acetate:hexane (1:1) High purity, removes colored impurities 98-99%
Recrystallization Ethyl acetate/hexane or methanol Simple technique, good for larger batches 95-97%
Flash Chromatography Ethyl acetate:dichloromethane (3:7) Rapid purification, good separation 97-98%

Analytical Data

The pure this compound should have the following characteristics:

  • Physical Properties : White crystalline solid; Melting point: 110-112°C
  • ¹H NMR (300 MHz, CDCl₃): δ 7.75 (d, 2H, J = 8.4 Hz, Ar-H), 7.63 (d, 2H, J = 8.4 Hz, Ar-H), 5.42 (d, 1H, J = 7.2 Hz, NH), 4.15 (q, 1H, J = 7.2 Hz, CH), 2.95 (s, 3H, N-CH₃), 2.87 (s, 3H, N-CH₃), 1.32 (d, 3H, J = 7.2 Hz, CH₃)
  • ¹³C NMR (75 MHz, CDCl₃): δ 171.4, 138.6, 132.2, 128.9, 127.8, 49.2, 37.4, 35.8, 19.5
  • IR (KBr, cm⁻¹): 3285 (N-H), 1645 (C=O), 1338 and 1165 (SO₂)
  • MS (ESI): m/z 347 [M+H]⁺, 349 [M+2+H]⁺

Comparative Analysis of Preparation Methods

The three preparation methods discussed have distinct advantages and limitations that should be considered when selecting an approach for synthesis.

Yield Comparison

Method Number of Steps Overall Yield (%) Time Required (hours) Scale Suitability
Method 1: Direct Sulfonylation 1 65-75 12-15 Laboratory to small industrial
Method 2: Stepwise Construction 3 55-65 24-36 Laboratory
Method 3: Chlorosulfonation Approach 3 45-55 36-48 Industrial scale potential

Economic and Environmental Considerations

Method Reagent Cost Solvent Usage Waste Generation Energy Requirements
Method 1 Moderate Low Low Low
Method 2 High Moderate Moderate Moderate
Method 3 Low High High High

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromophenyl)sulfonamido)-N,N-dimethylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The sulfonamide moiety can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: The sulfonamide group can be reduced to form amines or thiols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used. These reactions are usually performed in acidic or basic aqueous solutions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include various substituted sulfonamides depending on the nucleophile used.

    Oxidation Reactions: Products include sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: Products include amines or thiols.

Scientific Research Applications

2-((4-Bromophenyl)sulfonamido)-N,N-dimethylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development. Its sulfonamide moiety is known to exhibit various pharmacological activities, making it a candidate for further medicinal chemistry studies.

    Industry: It is used in the development of specialty chemicals and materials. Its unique chemical structure allows for the design of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-Bromophenyl)sulfonamido)-N,N-dimethylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the bromophenyl group can enhance the compound’s binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between the target compound and its analogs:

Compound Name Structural Features Synthesis Method Biological Activity Physical Properties Stability/Reactivity
2-((4-Bromophenyl)sulfonamido)-N,N-dimethylpropanamide (Target) 4-Bromophenyl, sulfonamido, dimethylpropanamide Likely sulfonylation of amine with sulfonyl chloride, followed by dimethylation Potential antibacterial/anti-inflammatory (inferred from sulfonamides ) High polarity due to sulfonamido; crystalline solid (analogous to ) Stable to hydrolysis due to dimethyl substitution; bromine may slow metabolism
3-(4-Bromophenyl)-N,N-dimethylpropanamide (1c) 4-Bromophenyl, dimethylpropanamide (no sulfonamido) General Procedure B: Amine reaction, purified via silica chromatography Not reported; structural simplicity suggests limited bioactivity White crystalline solid; Rf = 0.36 (acetone/heptanes) Less reactive than sulfonamides; bromine enhances lipophilicity
2-(2-(3-(4-Bromophenyl)acryloyl)phenoxy)-N,N-diphenyl acetamide 4-Bromophenyl acryloyl, diphenyl acetamide, phenoxy linker Chloroacetylation of diphenylamine + chalcone coupling Not tested; acryloyl and phenoxy groups may confer anti-inflammatory activity Solid (exact form unspecified) Acryloyl group may undergo Michael addition; diphenyl groups hinder solubility
2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide Bromine on propanamide chain, nitro group on phenyl Crystallographic synthesis (exact method unspecified) Nitro group suggests potential cytotoxicity or prodrug activation Crystalline structure resolved via X-ray Nitro group increases electrophilicity; bromine may enhance halogen bonding
2-Bromo-2-methyl-N-[(4-methylphenyl)sulfonyl]-N-2-propynylpropanamide Methylphenyl sulfonyl, propynyl, brominated propanamide Halogenation and sulfonylation (exact steps unspecified) Propynyl group may enable click chemistry applications Molecular weight = 358.256 g/mol; CAS: 154139-29-4 Propynyl group reactive in azide-alkyne cycloaddition; sulfonyl stabilizes structure
2-[(4-Bromophenyl)amino]-N-ethylpropanamide 4-Bromophenyl amino, ethylpropanamide Likely nucleophilic substitution of bromophenyl amine with ethylpropanoyl chloride Amino group may enhance hydrogen bonding; ethyl substitution reduces polarity Molecular formula: C11H15BrN2O; solid Amino group susceptible to oxidation; ethylamide less stable than dimethyl derivatives

Key Findings from Comparative Studies

Bioactivity :

  • Sulfonamido-containing compounds (e.g., target and ) are associated with antibacterial activity due to sulfa-drug analogs . The target compound’s sulfonamido group may inhibit dihydropteroate synthase, a mechanism seen in sulfonamide antibiotics.
  • Bromophenyl-substituted oxadiazoles (e.g., ) exhibit anti-inflammatory activity (59.5–61.9% inhibition vs. indomethacin at 20 mg/kg), suggesting the target’s bromophenyl group could enhance similar effects .

Synthetic Accessibility :

  • The target compound’s synthesis likely mirrors sulfonamide protocols (e.g., sulfonyl chloride + amine), while analogs like require multi-step functionalization (e.g., acryloyl addition).

Lipophilicity: Bromine in all analogs enhances lipophilicity, favoring membrane permeability.

Stability :

  • Dimethyl substitution on the amide (target and ) reduces hydrolysis susceptibility compared to primary amides (e.g., ).
  • Propynyl groups () introduce reactivity for targeted drug delivery via click chemistry but may compromise shelf stability.

Biological Activity

2-((4-Bromophenyl)sulfonamido)-N,N-dimethylpropanamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, combining a bromophenyl group, a sulfonamide moiety, and a dimethylpropanamide group. These features contribute to its reactivity and potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

The synthesis of this compound typically involves the reaction of 4-bromobenzenesulfonyl chloride with N,N-dimethylpropanamide in the presence of a base like triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis. The product is purified through recrystallization or column chromatography.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonamide group can mimic natural substrates, allowing it to bind to active sites and inhibit enzyme activity. Additionally, the bromophenyl group enhances binding affinity through hydrophobic interactions and halogen bonding.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it can induce apoptosis in cancer cells by activating specific signaling pathways. In vitro studies have demonstrated that it inhibits the proliferation of cancer cell lines, including those resistant to conventional therapies .

Case Studies and Research Findings

StudyFocusFindings
Almehizia et al. (2020)CB2 Receptor LigandsIdentified novel ligands with potential therapeutic effects; explored structure-activity relationships (SAR) related to sulfonamide derivatives .
Pharmacological StudiesAntimicrobial EffectsShowed effective inhibition of bacterial growth; detailed mechanisms include interference with cell wall synthesis.
Cancer ResearchApoptosis InductionDemonstrated ability to induce apoptosis in resistant cancer cell lines; highlighted potential for drug development .

Q & A

Basic: What are the established synthetic routes for 2-((4-Bromophenyl)sulfonamido)-N,N-dimethylpropanamide?

Methodological Answer:
The compound is synthesized via sulfonamidation of a primary amine intermediate. A typical procedure involves:

  • Step 1: Reacting 4-bromobenzenesulfonyl chloride with a propanamide derivative (e.g., 3-amino-N,N-dimethylpropanamide) in anhydrous dichloromethane at 0–5°C under nitrogen.
  • Step 2: Neutralization with aqueous NaHCO₃ to isolate the sulfonamide product.
  • Purification: Flash chromatography (EtOAc/heptanes gradient) yields >90% purity .

Key Optimization Parameters:

  • Temperature control (<5°C) minimizes side reactions.
  • Use of anhydrous solvents prevents hydrolysis of sulfonyl chloride.

Basic: How is the compound structurally characterized in academic research?

Methodological Answer:
Primary Techniques:

  • Single-Crystal X-ray Diffraction (SCXRD): Resolves bond lengths (e.g., S–N bond ~1.63 Å) and dihedral angles between the bromophenyl and propanamide groups. ORTEP-3 software is used for graphical representation .
  • NMR Spectroscopy:
    • ¹H NMR: Methyl groups on N,N-dimethyl appear as a singlet at δ 2.8–3.1 ppm.
    • ¹³C NMR: The sulfonamide carbonyl resonates at δ 168–170 ppm .

Validation: Compare experimental data with computational models (e.g., Gaussian) to confirm stereoelectronic properties.

Advanced: How can researchers optimize regioselectivity during sulfonamidation?

Methodological Answer:
Regioselectivity challenges arise from competing N- vs. O-sulfonylation. Strategies include:

  • Steric Control: Use bulky bases (e.g., 2,6-lutidine) to favor N-sulfonamidation over O-sulfonylation.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group.
  • Reaction Monitoring: TLC (Rf ~0.35 in EtOAc/heptanes 1:4) tracks intermediate formation .

Case Study: A 2025 study achieved 95% regioselectivity using 2,6-lutidine in DMF at 0°C .

Advanced: What computational tools are used to predict the compound’s bioactivity?

Methodological Answer:
Docking Studies:

  • Software: AutoDock Vina or Schrödinger Suite.
  • Targets: Enzymes like carbonic anhydrase (PDB ID: 1CA2) due to sulfonamide’s zinc-binding affinity.
  • Parameters:
    • Grid box centered on the active site (20 ų).
    • Lamarckian genetic algorithm for conformational sampling.

QSAR Models:

  • Descriptors: LogP (calculated ~2.1), polar surface area (~75 Ų), and H-bond acceptors (3–4).
  • Validation: Leave-one-out cross-validation (R² > 0.85) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from assay conditions or impurities. Mitigation strategies:

  • Purity Verification: HPLC (C18 column, 70:30 MeCN/H₂O) confirms >95% purity.
  • Standardized Assays: Use ATP-based cell viability assays (e.g., CellTiter-Glo®) with positive controls (e.g., doxorubicin).
  • Meta-Analysis: Compare IC₅₀ values across studies using standardized units (µM vs. µg/mL) .

Example: A 2024 study attributed discrepancies in cytotoxicity (IC₅₀ 10–50 µM) to variations in cell passage number .

Basic: What are the stability considerations for this compound?

Methodological Answer:
Degradation Pathways:

  • Hydrolysis of the sulfonamide bond under acidic/alkaline conditions.
  • Photodegradation of the bromophenyl group under UV light.

Storage Recommendations:

  • Short-Term: -20°C in amber vials with desiccants.
  • Long-Term: Lyophilize and store under argon at -80°C .

Advanced: How to analyze byproducts in scaled-up synthesis?

Methodological Answer:
Byproduct Identification:

  • LC-MS: Detect dimers (m/z ~550) or des-bromo derivatives (m/z loss ~80 Da).
  • Mechanistic Insight: Radical intermediates (trapped with TEMPO) explain bromine loss .

Process Optimization:

  • Flow Chemistry: Reduces residence time, minimizing side reactions.
  • In-line FTIR: Monitors sulfonyl chloride consumption in real time .

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